(5-Morpholinofuran-2-yl)methanamine
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Overview
Description
(5-Morpholinofuran-2-yl)methanamine is an organic compound characterized by the presence of a morpholine ring attached to a furan ring, with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Morpholinofuran-2-yl)methanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a morpholine group.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.
Chemical Reactions Analysis
Types of Reactions: (5-Morpholinofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of furan-2-ylmethanol derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(5-Morpholinofuran-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (5-Morpholinofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
(5-Morpholinofuran-2-yl)methanamine can be compared with other similar compounds, such as:
(5-Morpholinofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(5-Morpholinofuran-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
(5-morpholin-4-ylfuran-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2O2/c10-7-8-1-2-9(13-8)11-3-5-12-6-4-11/h1-2H,3-7,10H2 |
InChI Key |
ILEAZWGKHMYEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)CN |
Origin of Product |
United States |
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